![molecular formula C39H37N5O4S B13810397 1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety, which is a significant structure in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves multiple steps The process begins with the preparation of the indole derivative, followed by the formation of the imidazoquinoxaline coreCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
1,3,4-Thiadiazole Derivatives: Known for their cytotoxic properties.
N-Substituted (Hexahydro)-1H-isoindole-1,3-dione Derivatives: Used in pharmaceutical research .
Uniqueness
1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate stands out due to its unique combination of an indole moiety with an imidazoquinoxaline core, providing a versatile platform for various chemical modifications and biological activities .
Propiedades
Fórmula molecular |
C39H37N5O4S |
|---|---|
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
2-[(E)-2-(1-methoxy-2-phenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H29N5O.C7H8O3S/c1-4-21-35-29(36(22-5-2)32-31(35)33-26-16-10-11-17-27(26)34-32)20-19-25-24-15-9-12-18-28(24)37(38-3)30(25)23-13-7-6-8-14-23;1-6-2-4-7(5-3-6)11(8,9)10/h4-20,29H,1-2,21-22H2,3H3;2-5H,1H3,(H,8,9,10)/b20-19+; |
Clave InChI |
SWHIIVFUMNSBFH-RZLHGTIFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)/C=C/C4N(C5=[NH+]C6=CC=CC=C6N=C5N4CC=C)CC=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=CC4N(C5=[NH+]C6=CC=CC=C6N=C5N4CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



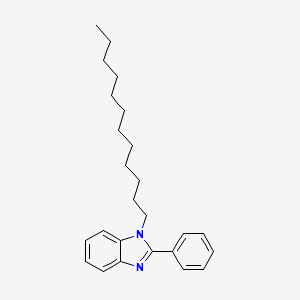
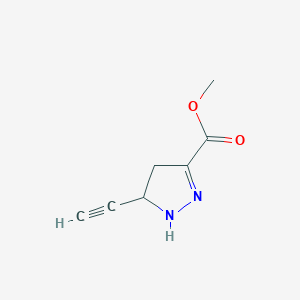
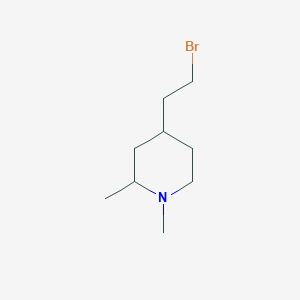

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

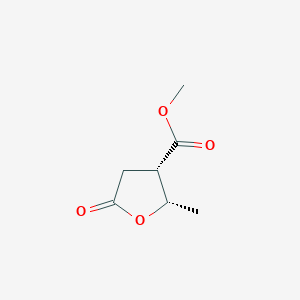
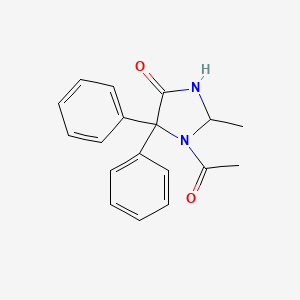
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)

